molecular formula C14H15N3O4S B11528612 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B11528612
M. Wt: 321.35 g/mol
InChI Key: ZLKFZHYLGOZPNM-UHFFFAOYSA-N
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Description

4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multiple steps. One common approach includes the formation of the thiazolidinone ring followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety.

    Acetylamino Compounds: Molecules with an acetylamino linkage.

Uniqueness

4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C14H15N3O4S/c1-15-14-17(2)12(19)10(22-14)7-11(18)16-9-5-3-8(4-6-9)13(20)21/h3-6,10H,7H2,1-2H3,(H,16,18)(H,20,21)

InChI Key

ZLKFZHYLGOZPNM-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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